Cbz-2,6-Difluoro-L-Phenylalanine
Description
BenchChem offers high-quality Cbz-2,6-Difluoro-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-2,6-Difluoro-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
335.37 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Cbz-2,6-Difluoro-L-Phenylalanine synthesis protocol
An In-Depth Technical Guide to the Synthesis and Protection of Cbz-2,6-Difluoro-L-Phenylalanine
As molecular complexity in modern drug development increases, the integration of fluorinated amino acids into peptide and small-molecule scaffolds has become a vital strategy. The substitution of hydrogen with fluorine in the phenylalanine ring—specifically at the 2,6-positions—dramatically limits the rotational degrees of freedom, modifies the local pKa, and significantly improves metabolic stability against proteolytic and oxidative degradation 1[1].
Because 2,6-Difluoro-L-phenylalanine is a premium building block used widely in the development of neurological therapeutics and biochemical probes 2[2], achieving enantiopurity and subsequent orthogonal protection of its
This whitepaper details a highly efficient, self-validating biphasic methodology: the asymmetric synthesis of 2,6-Difluoro-L-Phenylalanine via a chiral Ni(II) complex, followed by Cbz-protection under Schotten-Baumann conditions.
Retrosynthetic Strategy & Mechanistic Causality
To synthesize enantioenriched Cbz-2,6-Difluoro-L-Phenylalanine, we employ a two-phase synthetic strategy:
Phase 1: Asymmetric Alkylation
Rather than relying on enzymatic resolution, the state-of-the-art approach utilizes a chiral Ni(II)-glycine Schiff base complex (often derived from Belokon’s BPB ligand). The square-planar geometry of the Ni(II) complex rigidly locks the enolate in a specific orientation, sterically shielding one face4[4]. When an electrophile (2,6-difluorobenzyl bromide) approaches, it is forced to attack from the unhindered face, securing an
Phase 2: Nucleophilic Acylation (Schotten-Baumann)
Following the acidic disassembly of the Ni(II) complex to liberate the free amino acid, we proceed to Cbz protection. Benzyl chloroformate (Cbz-Cl) is a highly reactive acylating agent. By utilizing Schotten-Baumann conditions (an aqueous/organic biphasic mixture with a mild base like Na
Workflow for the asymmetric synthesis and subsequent Cbz-protection of 2,6-Difluoro-L-Phenylalanine.
Experimental Protocols
The following self-validating workflows detail the critical laboratory procedures required to successfully synthesize the target construct.
Asymmetric Synthesis of 2,6-Difluoro-L-Phenylalanine
-
Enolate Generation : Suspend the Chiral Ni(II)-glycine Schiff base complex (1.0 eq) in anhydrous acetonitrile (MeCN). Cool the reaction vessel precisely to 0 °C using an ice-brine bath.
-
Base Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise4[4]. Causality Note: DBU acts as a non-nucleophilic base; its steric bulk prevents undesirable side-reactions with the upcoming electrophile while successfully deprotonating the
-carbon of the glycine equivalent. -
Electrophilic Alkylation : Slowly introduce 2,6-difluorobenzyl bromide (1.05 eq). Maintain stirring at 0 °C to preserve maximum kinetic control over the diastereomeric outcome4[4].
-
Complex Disassembly : After full conversion (monitored by TLC), treat the resulting alkylated complex with 2 M HCl in methanol at 60 °C for 2 hours. This acidic hydrolysis liberates the free 2,6-Difluoro-L-phenylalanine and precipitates the chiral auxiliary4[4].
-
Isolation : Filter out the recoverable auxiliary. Neutralize the filtrate and pass it through a cation-exchange resin (e.g., Dowex 50W) to yield the pure zwitterionic amino acid.
Cbz-Protection via Schotten-Baumann Conditions
-
Dissolution : Dissolve the freshly synthesized 2,6-Difluoro-L-phenylalanine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na
CO , 2.5 eq) 5[5]. Cool the flask in an ice bath to maintain a temperature of < 5 °C. -
Acylation : While vigorously stirring, add Benzyl Chloroformate (Cbz-Cl, 1.1 eq) dropwise5[5]. The biphasic emulsion guarantees that the highly lipophilic Cbz-Cl reacts preferentially with the nucleophilic amine at the phase interface rather than hydrolyzing in the aqueous bulk.
-
Maturation : Allow the reaction to organically warm to room temperature and stir for 2–4 hours to ensure complete conversion of the tetrahedral intermediate to the stable carbamate5[5].
-
Work-Up : Extract the basic aqueous layer with diethyl ether (
mL). Discard the organic layer, which contains any unreacted Cbz-Cl and the benzyl alcohol byproduct. -
Precipitation & Extraction : Cool the aqueous layer again and cautiously acidify to pH 2 using 1 M HCl. Extract the now-protonated Cbz-2,6-Difluoro-L-phenylalanine with ethyl acetate5[5]. Dry over anhydrous Na
SO , filter, and concentrate in vacuo to obtain the final product.
Reaction mechanism of the Schotten-Baumann Cbz protection via a tetrahedral intermediate.
Quantitative Evaluation & Data Validation
Stringent control over equivalence, pH, and temperature is directly correlated to high yields and enantiomeric purities. Below are structured data points synthesizing the standard reaction parameters observed in the literature for this methodology.
Table 1: Critical Reaction Parameters & Reagent Roles
| Parameter | Reagent / Condition | Functional Purpose | Optimized Metric |
| Alkylation Base | DBU (1.5 eq) | Deprotonation without nucleophilic competition | Temp: 0 °C |
| Electrophile | 2,6-Difluorobenzyl bromide (1.05 eq) | Fluorinated benzyl donor for alkylation | Solvent: Anhydrous MeCN |
| Complex Hydrolysis | 2 M HCl / MeOH | Cleavage of Schiff base to liberate free amine | Time/Temp: 2h at 60 °C |
| Protection Base | Aqueous Na | Maintains pH ~9-10; acts as an HCl scavenger | Temp: < 5 °C |
| Acylating Agent | Benzyl Chloroformate (1.1 eq) | Cbz group donor to form the stable carbamate | Dropwise addition |
Table 2: Comparative Benchmarks for Synthesized Scaffolds
| Synthetic Stage | Target Intermediate / Product | Expected Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Excess (de %) |
| Phase 1a | Alkylated Ni(II) Complex | 90–95% | N/A | >90% |
| Phase 1b | 2,6-Difluoro-L-Phenylalanine | 85–92% | >99% | N/A |
| Phase 2 | Cbz-2,6-Difluoro-L-Phenylalanine | 88–95% | >99% (Conserved) | N/A |
Conclusion
The dual-phase synthesis outlined above bridges the stringent stereochemical requirements of unnatural amino acid synthesis with highly reliable protective chemistry. The utilization of a structurally rigid chiral Ni(II) complex establishes the necessary asymmetric framework, while the robust Schotten-Baumann mechanism provides the Cbz “mask” with minimal risk of racemization. This protocol serves as a blueprint for researchers constructing advanced fluorinated biochemical agents and novel peptide-based therapeutics.
References
-
Total Synthesis , "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Available at:[Link]
-
National Institutes of Health (NIH) / PMC , "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Available at:[Link]
-
National Institutes of Health (NIH) / PMC , "Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex." Available at: [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of Fluorinated Amino Acids in Drug Discovery
An In-depth Technical Guide to the Price of Cbz-2,6-Difluoro-L-Phenylalanine for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated amino acids into peptides and small molecule therapeutics has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. Among these valuable building blocks, Cbz-2,6-Difluoro-L-Phenylalanine, a derivative of the essential amino acid L-phenylalanine, stands out for its utility in creating novel therapeutics with improved efficacy and reduced side effects.[1] This guide provides an in-depth analysis of the factors influencing the price of Cbz-2,6-Difluoro-L-Phenylalanine, offering researchers and drug development professionals a comprehensive understanding of its market value and the technical considerations that drive its cost.
Factors Influencing the Price of Cbz-2,6-Difluoro-L-Phenylalanine
The price of Cbz-2,6-Difluoro-L-Phenylalanine is not a simple reflection of raw material costs but is rather a complex interplay of several factors, from the intricacies of its synthesis to the scale of its demand in the pharmaceutical industry.
Synthetic Complexity and Yield
The multi-step synthesis of Cbz-2,6-Difluoro-L-Phenylalanine is a primary determinant of its cost. The process typically begins with a commercially available difluorinated starting material, which then undergoes a series of chemical transformations to introduce the chiral amino acid functionality and the protective Cbz (carboxybenzyl) group. Each step in this synthetic route requires careful control of reaction conditions to ensure high yield and purity, and the use of specialized reagents and catalysts can contribute significantly to the overall cost.[2]
Purity and Analytical Characterization
For applications in drug development and peptide synthesis, the purity of Cbz-2,6-Difluoro-L-Phenylalanine is paramount. Suppliers must provide material with high chemical and enantiomeric purity, often exceeding 98%. This necessitates rigorous purification techniques, such as column chromatography and recrystallization, as well as comprehensive analytical characterization by methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The cost of these quality control measures is factored into the final price of the product.
Scale of Production
As with many specialty chemicals, the price of Cbz-2,6-Difluoro-L-Phenylalanine is highly dependent on the scale of production. Small, research-scale quantities (milligrams to grams) are typically associated with a higher price per unit weight due to the fixed costs of synthesis and analysis being distributed over a smaller amount of product. In contrast, bulk quantities (kilograms) for later-stage drug development and manufacturing can be produced more economically, leading to a lower price per gram.
Supplier and Market Demand
The number of suppliers offering Cbz-2,6-Difluoro-L-Phenylalanine and the overall market demand for this compound also play a role in its pricing. A limited number of specialized suppliers may lead to less competitive pricing, while a surge in demand from the pharmaceutical industry for the development of new fluorinated drugs can also drive prices up.
Market Price Analysis of Cbz-2,6-Difluoro-L-Phenylalanine and Related Compounds
While the exact price of Cbz-2,6-Difluoro-L-Phenylalanine can fluctuate, the following table provides a representative overview of the market pricing for the unprotected 2,6-Difluoro-L-phenylalanine, which serves as a baseline for the cost of the Cbz-protected derivative. The addition of the Cbz protecting group will invariably increase the price due to the additional synthetic step and the cost of the protecting group reagent.
| Compound | Supplier | Quantity | Purity | Price (USD) | Price per Gram (USD) |
| 2,6-Difluoro-L-phenylalanine | Chem-Impex | 1 g | ≥ 99% (Chiral HPLC) | $110.57 | $110.57 |
| 2,6-Difluoro-L-phenylalanine | Chem-Impex | 5 g | ≥ 99% (Chiral HPLC) | $469.70 | $93.94 |
| 2,6-Difluoro-L-phenylalanine | Chem-Impex | 25 g | ≥ 99% (Chiral HPLC) | $1,678.81 | $67.15 |
Note: Prices are subject to change and may vary between suppliers. The prices for Cbz-2,6-Difluoro-L-Phenylalanine are expected to be higher than the unprotected form.
Experimental Protocol: Incorporation of Cbz-2,6-Difluoro-L-Phenylalanine into a Dipeptide
The following protocol provides a detailed methodology for the incorporation of Cbz-2,6-Difluoro-L-Phenylalanine into a dipeptide, a common step in drug discovery and peptide synthesis.
Objective: To synthesize the dipeptide Cbz-2,6-Difluoro-L-Phe-Gly-OMe.
Materials:
-
Cbz-2,6-Difluoro-L-Phenylalanine
-
Glycine methyl ester hydrochloride (Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Amino Acid Activation:
-
In a round-bottom flask, dissolve Cbz-2,6-Difluoro-L-Phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the solution and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Gly-OMe·HCl (1.2 eq) in anhydrous DMF.
-
Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add the neutralized glycine methyl ester solution to the activated Cbz-2,6-Difluoro-L-Phenylalanine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure dipeptide, Cbz-2,6-Difluoro-L-Phe-Gly-OMe.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized dipeptide by NMR spectroscopy and mass spectrometry.
-
Visualizing the Synthesis and Application Workflow
To better illustrate the processes discussed, the following diagrams, generated using Graphviz, depict the conceptual synthesis of Cbz-2,6-Difluoro-L-Phenylalanine and a typical workflow for its application in peptide synthesis.
Caption: Conceptual synthesis pathway for Cbz-2,6-Difluoro-L-Phenylalanine.
Caption: Workflow for incorporating Cbz-2,6-Difluoro-L-Phenylalanine into a peptide.
Conclusion
Cbz-2,6-Difluoro-L-Phenylalanine is a high-value building block for the development of next-generation therapeutics. Its price is a reflection of its complex synthesis, the stringent purity requirements for pharmaceutical applications, and the economic principles of scale and market demand. By understanding these underlying factors, researchers and drug development professionals can make more informed decisions regarding the procurement and application of this critical reagent in their pursuit of innovative medicines. The continued advancements in synthetic methodologies and the increasing demand for fluorinated pharmaceuticals will undoubtedly shape the future market landscape for Cbz-2,6-Difluoro-L-Phenylalanine and other novel amino acid derivatives.
References
-
Beilstein Journal of Organic Chemistry. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021, June 5). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Retrieved from [Link]
Sources
A Technical Guide to the Introduction of the Cbz Group to Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative for Fluorinated Peptides
The selective incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—impart significant and often beneficial changes to the parent molecule. These modifications can enhance metabolic stability, modulate pKa, improve bioavailability, and enforce specific molecular conformations, making fluorinated amino acids highly sought-after building blocks for novel therapeutics.[1]
The synthesis of peptides from these valuable building blocks requires the temporary masking of the α-amino group to prevent uncontrolled polymerization and ensure sequential amide bond formation.[2][3] The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a foundational and robust protecting group in peptide synthesis.[2][4] Its stability under a wide range of conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool.[3][5]
However, the very electronic properties that make fluorinated amino acids so attractive also present a significant synthetic challenge. The strong electron-withdrawing effect of fluorine atoms, particularly at the α- or β-positions, dramatically decreases the nucleophilicity of the α-amino group, complicating its protection.[6] This guide provides an in-depth examination of the mechanistic considerations, a field-proven experimental protocol, and troubleshooting strategies for the successful N-Cbz protection of fluorinated amino acids.
Mechanistic Considerations: The Challenge of the Deactivated Amine
The standard method for introducing a Cbz group is the Schotten-Baumann reaction, where the amino acid reacts with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions.[2] The reaction hinges on the nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of Cbz-Cl.
The Inductive Effect of Fluorine
The success of this reaction is governed by the nucleophilicity of the amine. Fluorine's intense inductive effect withdraws electron density from the nitrogen atom, reducing its ability to act as a nucleophile.[6] This deactivation means that reaction conditions must be carefully optimized to favor acylation over competing side reactions, such as the hydrolysis of Cbz-Cl.
The Critical Role of pH Control
Effective Cbz protection requires a delicate balance of pH.[7]
-
Sufficient Deprotonation: The amino group must be in its free, unprotonated form (R-NH₂) to be nucleophilic. This requires a basic environment to deprotonate the ammonium species (R-NH₃⁺).
-
Preventing Reagent Hydrolysis: At excessively high pH, the rate of hydrolysis of benzyl chloroformate increases significantly, consuming the reagent and reducing the yield.
-
Avoiding Racemization: For chiral amino acids, a pH above 10 can increase the risk of racemization at the α-carbon.[7]
Therefore, maintaining the pH in the optimal range of 8-10 is critical for success.[7] While strong bases like sodium hydroxide can be used, a buffered system, such as a mixture of sodium carbonate and sodium bicarbonate, provides more reliable pH control and is highly recommended for these sensitive substrates.[7]
Reaction Mechanism: Cbz Protection
The diagram below illustrates the key steps in the Cbz protection of a fluorinated amino acid under buffered basic conditions.
Caption: Mechanism of Cbz protection of a fluorinated amino acid.
Detailed Experimental Protocol: Schotten-Baumann Conditions
This protocol provides a robust, self-validating system for the N-Cbz protection of a generic fluorinated amino acid.
Materials and Reagents
-
Fluorinated Amino Acid (1.0 eq)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl, 1.1 - 1.2 eq)
-
Deionized Water
-
Diethyl Ether or Hexanes
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Methodology
-
Dissolution & pH Control: In a round-bottom flask, dissolve the fluorinated amino acid (1.0 eq) in a pre-prepared aqueous buffer solution (pH ~9.5). A 2:1 molar ratio of Na₂CO₃ to NaHCO₃ is a good starting point.[7] Use sufficient water to fully dissolve the amino acid.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with vigorous magnetic stirring. This minimizes reagent hydrolysis and controls the reaction exotherm.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1-1.2 eq) dropwise to the cold, stirred solution over 15-30 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-6 hours. The decreased nucleophilicity of the fluorinated amine may necessitate longer reaction times compared to its non-fluorinated analog.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material (visualized with ninhydrin stain) and the appearance of a new, less polar spot (visualized with UV light) indicates product formation.
-
Work-up (Extraction 1): Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volumes) to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layers.
-
Acidification & Precipitation: Cool the aqueous layer again in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected amino acid, being less water-soluble, will often precipitate as a white solid or oil.
-
Work-up (Extraction 2): Extract the product from the acidified aqueous layer with a suitable organic solvent like ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Cbz-protected fluorinated amino acid.
-
Purification: If necessary, the product can be further purified by recrystallization or silica gel column chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Cbz protection.
Data Presentation: Reaction Parameters and Yields
The efficiency of Cbz protection is highly dependent on the specific fluorinated amino acid. While comprehensive data is sparse, the following table summarizes representative information. Note that reaction conditions often need to be optimized on a case-by-case basis.
| Fluorinated Amino Acid | Position of Fluorine | Base/Solvent System | Typical Yield (%) | Notes | Reference |
| (S)-α-Trifluoromethylalanine | α-position | Not explicitly detailed, but solution-phase protection was successful. | Good | The CF₃ group significantly deactivates the amine; efficient conditions were developed. | [6] |
| 3,3-Difluoroproline | β-position | Not explicitly detailed, but Cbz protection was a key step. | Not specified | Cbz group was introduced after deprotection of a Boc group to enable chiral resolution. | [8] |
| Alanine (non-fluorinated) | N/A | 1 M Na₂CO₃ / H₂O | ~95% | Serves as a baseline for comparison. | [2] |
Troubleshooting Common Challenges
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient nucleophilicity of the fluorinated amine. 2. Hydrolysis of Cbz-Cl due to overly basic conditions or slow reaction. | 1. Increase reaction time. Ensure pH is in the 8-10 range. Consider a slight excess of Cbz-Cl (e.g., 1.2-1.3 eq). 2. Use a buffered system (Na₂CO₃/NaHCO₃). Ensure efficient stirring and maintain low temperature during addition. |
| Incomplete Reaction | The deactivating effect of fluorine is stronger than anticipated. | Extend the reaction time (up to 24h). Gently warm the reaction (e.g., to 40 °C) after initial stirring at room temperature, while monitoring for potential side products. |
| Oily Product / Difficulty with Precipitation | The Cbz-protected product is highly lipophilic or has a low melting point. | Do not rely on precipitation. Proceed directly to the extraction step (Step 8) after acidification. The product should be soluble in the organic solvent. |
| Racemization | pH is too high (>10) or the reaction temperature is elevated for prolonged periods. | Strictly maintain the pH between 8 and 10 using a buffer. Avoid excessive heating. |
Conclusion
The introduction of a Cbz group to fluorinated amino acids is a critical, yet challenging, step in the synthesis of advanced peptides for drug discovery. The electron-withdrawing nature of fluorine necessitates a departure from standard protocols, demanding meticulous control over reaction parameters. By understanding the underlying mechanistic principles, particularly the reduced nucleophilicity of the amine, and by implementing a robust protocol centered on careful pH management and reaction monitoring, researchers can successfully prepare these valuable building blocks. The methodologies and insights provided in this guide serve as a comprehensive resource for overcoming the unique challenges posed by fluorinated substrates, thereby enabling the continued development of next-generation peptide-based therapeutics.
References
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
- Protecting Groups for Amines: Carbam
- Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.
- Synthesis of Cbz-protected α-Tfm-Ala. (n.d.).
- Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PMC.
- Synthesis of Cbz‐ and Boc‐protected imines 3. (n.d.).
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (n.d.). Benchchem.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (n.d.). Benchchem.
- Fluorinated Protein and Peptide Materials for Biomedical Applic
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2,6-Difluoro-L-phenylalanine in Peptide Chemistry: An In-depth Technical Guide
This guide provides an in-depth technical exploration of 2,6-Difluoro-L-phenylalanine (F₂-Phe), a non-canonical amino acid increasingly pivotal in peptide research and drug development. We will delve into the unique physicochemical properties conferred by the difluorination of the phenyl ring and elucidate its profound impact on peptide structure, stability, and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of F₂-Phe in their work.
The Rationale for Fluorination: Enhancing Peptide Attributes
The substitution of hydrogen with fluorine in amino acids is a well-established strategy in medicinal chemistry to modulate the biological and physical properties of peptides.[1] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond introduce unique electronic and steric effects.[2] Specifically, the incorporation of 2,6-Difluoro-L-phenylalanine offers several key advantages:
-
Enhanced Proteolytic Stability: The electron-withdrawing nature of the two fluorine atoms can shield the adjacent peptide bond from enzymatic hydrolysis, thereby increasing the peptide's in vivo half-life.[2]
-
Modulation of Conformational Preferences: The steric bulk and altered electronic distribution of the difluorinated phenyl ring can restrict the rotational freedom of the side chain, influencing the local and global conformation of the peptide. This can lead to the stabilization of specific secondary structures.
-
Unique Spectroscopic Probes: The ¹⁹F nucleus is an exceptional NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to the local chemical environment.[3][4] This makes F₂-Phe an invaluable tool for studying peptide structure, dynamics, and interactions without the background noise inherent in ¹H NMR.
-
Fine-tuning of Bioactivity: By altering the conformation and electronic properties of a peptide, F₂-Phe can be used to enhance binding affinity to biological targets and modulate bioactivity.[5][6]
Synthesis and Incorporation of 2,6-Difluoro-L-phenylalanine into Peptides
The successful integration of F₂-Phe into a peptide sequence relies on the availability of the appropriately protected amino acid derivative, most commonly the Fmoc-protected form for solid-phase peptide synthesis (SPPS).
Synthesis of Fmoc-2,6-difluoro-L-phenylalanine
The synthesis of Fmoc-2,6-difluoro-L-phenylalanine can be achieved through various organic synthesis routes. One common approach involves the alkylation of a chiral auxiliary with 2,6-difluorobenzyl iodide, followed by removal of the auxiliary and subsequent protection of the amino group with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[2]
Solid-Phase Peptide Synthesis (SPPS) Protocol for F₂-Phe Incorporation
The incorporation of Fmoc-2,6-difluoro-L-phenylalanine into a peptide sequence using an automated peptide synthesizer or manual SPPS follows standard Fmoc/tBu chemistry.[7][8] However, due to the steric bulk of the difluorinated phenyl ring, optimization of coupling conditions may be necessary.
Experimental Protocol: SPPS of a model peptide containing F₂-Phe
This protocol outlines the manual synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-F₂-Phe-Leu-Arg-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g)
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Leu-OH
-
Fmoc-2,6-difluoro-L-phenylalanine
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Capping Reagent: Acetic anhydride
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Precipitation Solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIPEA (8 eq.) for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, recouple for another hour.
-
-
Subsequent Amino Acid Couplings (Leu, F₂-Phe, Gly, Tyr):
-
Repeat the deprotection and coupling steps for each amino acid.
-
For Fmoc-2,6-difluoro-L-phenylalanine: Due to potential steric hindrance, a double coupling (2 x 1.5 hours) is recommended to ensure high coupling efficiency. Monitor with the Kaiser test.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Purification and Analysis:
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Workflow for SPPS of F₂-Phe containing peptides
Caption: Workflow for the solid-phase synthesis of peptides containing 2,6-Difluoro-L-phenylalanine.
Probing Peptide Structure and Dynamics with 2,6-Difluoro-L-phenylalanine
The unique spectroscopic properties of F₂-Phe make it an exceptional tool for elucidating the structure and dynamics of peptides in solution.
¹⁹F NMR Spectroscopy: A High-Resolution Window into Peptide Conformation
¹⁹F NMR offers several advantages for studying peptides: a wide chemical shift range, high sensitivity, and the absence of background signals in biological systems.[2] The chemical shift of the fluorine atoms in F₂-Phe is exquisitely sensitive to the local electronic environment, providing detailed information on:
-
Conformational Heterogeneity: The presence of multiple, slowly exchanging conformations in a peptide will often give rise to distinct ¹⁹F NMR signals for each conformation.[9]
-
Protein-Peptide Interactions: Changes in the ¹⁹F chemical shift upon binding to a target protein can be used to map the binding interface and characterize the conformational changes that occur upon complex formation.
-
Solvent Exposure: The accessibility of the fluorinated side chain to the solvent can be probed by observing changes in the ¹⁹F chemical shift in different solvent environments.
Experimental Protocol: 1D ¹⁹F NMR of a F₂-Phe-containing Peptide
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-1 mM.
-
Add 10% D₂O for the NMR lock.
-
Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid) for chemical shift referencing.
NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum on a high-field NMR spectrometer equipped with a fluorine probe.
-
Typical acquisition parameters include:
-
Spectral width: ~50 ppm (centered around the expected resonance of F₂-Phe)
-
Number of scans: 1024-4096 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Proton decoupling is typically applied during acquisition to obtain sharp singlets.
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., TopSpin, Mnova).
-
Reference the chemical shifts to the internal standard.
-
Integrate the signals to quantify the relative populations of different conformational states.
¹⁹F NMR Data Acquisition and Analysis Workflow
Caption: A generalized workflow for acquiring and analyzing ¹⁹F NMR data of peptides containing 2,6-Difluoro-L-phenylalanine.
Vibrational Spectroscopy: A Sensitive Probe of Local Environment
Infrared (IR) spectroscopy can also be used to probe the local environment of the F₂-Phe side chain. The C-F stretching vibrations are sensitive to the polarity of the surrounding environment and can provide insights into hydrogen bonding and other non-covalent interactions.[10][11] Cryogenic gas-phase IR spectroscopy, combined with quantum chemical calculations, has been used to study the interactions in proton-bound dimers of fluorinated phenylalanines, revealing how the position and number of fluorine atoms affect the dimer structures.[11][12]
The Conformational Impact of 2,6-Difluorination on Peptide Structure
The introduction of two fluorine atoms at the ortho positions of the phenyl ring has a significant impact on the conformational preferences of the amino acid and the resulting peptide.
Steric and Electronic Effects
The two fluorine atoms increase the steric bulk of the side chain, which can restrict the chi (χ) torsion angles and influence the overall backbone conformation. Electronically, the strong electron-withdrawing nature of the fluorine atoms alters the quadrupole moment of the aromatic ring, which can affect cation-π and other aromatic interactions.
Influence on Secondary Structure
Computational studies and experimental data from Circular Dichroism (CD) and NMR spectroscopy can be used to assess the impact of F₂-Phe on peptide secondary structure.[13][14] Depending on the sequence context, the incorporation of F₂-Phe can either stabilize or destabilize helical or β-sheet structures. A comprehensive conformational analysis often involves a combination of these techniques.
Table 1: Comparison of Physicochemical Properties of Phenylalanine and its Fluorinated Analogs
| Amino Acid | Molecular Weight ( g/mol ) | Hydrophobicity (logP) | pKa (Aromatic Ring) |
| L-Phenylalanine | 165.19 | -1.38 | ~45 |
| 4-Fluoro-L-phenylalanine | 183.18 | -1.13 | ~44 |
| 2,6-Difluoro-L-phenylalanine | 201.17 | -0.85 | ~42 |
Note: logP and pKa values are estimates and can vary depending on the method of calculation or measurement.
Case Studies and Applications in Drug Design
The unique properties of 2,6-Difluoro-L-phenylalanine have led to its use in various drug discovery and development programs. Its ability to enhance metabolic stability and modulate conformation makes it an attractive building block for peptide-based therapeutics.[5][6] While specific drug case studies prominently featuring 2,6-difluoro-L-phenylalanine are often proprietary, the broader strategy of using fluorinated phenylalanines to improve pharmacokinetic properties is a recurring theme in modern drug design.[15]
Conclusion
2,6-Difluoro-L-phenylalanine is a powerful and versatile tool in the arsenal of peptide chemists and drug developers. Its unique combination of steric and electronic properties allows for the fine-tuning of peptide stability, conformation, and bioactivity. The ability to use F₂-Phe as a high-resolution ¹⁹F NMR probe provides an unparalleled window into the molecular world of peptides, enabling detailed studies of their structure, dynamics, and interactions. As our understanding of the subtle yet profound effects of fluorination continues to grow, the strategic incorporation of 2,6-Difluoro-L-phenylalanine is set to play an increasingly important role in the design of next-generation peptide therapeutics and research tools.
References
-
Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 919-953. [Link]
-
J&K Scientific. (2016). 2,6-Difluoro-l-phenylalanine. [Link]
-
Ye, S., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Small, 18(34), e2202690. [Link]
-
University of California, Los Angeles. (2020). Fluorine labeling of proteins for NMR studies. [Link]
-
Castelletto, V., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Gels, 8(9), 545. [Link]
-
Castelletto, V., et al. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. ResearchGate. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Safferthal, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(44), 28155-28160. [Link]
-
Safferthal, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. PubMed, 39498491. [Link]
-
van der Veken, P., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)-Phe(2-F), Phe(2-F)-Phe, and Phe-Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9416-9429. [Link]
-
Ye, S., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Advanced Materials, 34(34), 2202690. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
Balaram, P., et al. (1989). Conformations of dehydrophenylalanine containing peptides: nmr studies of an acyclic hexapeptide with two [Delta]z-Phe residues. Biopolymers, 28(6), 1137-1148. [Link]
-
Pieroni, O., et al. (1995). Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. International Journal of Peptide and Protein Research, 46(3-4), 282-290. [Link]
-
Zhang, Y., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. ChemBioChem, 24(15), e202300216. [Link]
-
Santoro, M., et al. (2022). Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow. Analyst, 147(22), 5126-5134. [Link]
-
Jackson, R. F. W., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-110. [Link]
-
Huber, T., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors, 10(4), 1337-1345. [Link]
-
Safferthal, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Freie Universität Berlin. [Link]
-
Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(14), 4895-4948. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
-
Shcherbakov, A. A., et al. (2020). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Journal of Biomolecular NMR, 74(8-9), 429-438. [Link]
-
Filizola, M., et al. (1997). Computational study of the conformational domains of peptide T. Journal of Peptide Science, 3(2), 85-92. [Link]
-
Pomerantz, J. L., & Mierke, D. F. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(5), 1048-1057. [Link]
-
Lin, Y. S., et al. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]
-
Gierut, A. M., et al. (2014). Proposal of the most stable conformation of peptide 3 based on XPLOR-NIH calculations. ResearchGate. [Link]
-
Stone, T. A., et al. (2019). 19F NMR-tags for peptidyl prolyl conformation analysis. Organic & Biomolecular Chemistry, 17(34), 7949-7956. [Link]
-
Anand, A., & Lakshminarayanan, R. (2012). A Computational Investigation and the Conformational Analysis of Dimers, Anions, Cations, and Zwitterions of L-phenylalanine. Journal of Computational Chemistry, 33(3), 257-270. [Link]
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. [Link]
-
ETH Zurich. (n.d.). Conformational Behavior of Peptides. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-l-phenylalanine. PubChem. [Link]
-
Cortes, J., & Siméon, T. (2022). Enhanced conformational exploration of protein loops using a global parameterization of the backbone geometry. bioRxiv. [Link]
-
Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. [Link]
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Methodological & Application
Introduction: The Strategic Value of Fluorinated Amino Acids in Peptide Therapeutics
An Application Guide to the Solution-Phase Synthesis of Peptides with Cbz-2,6-Difluoro-L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, potency, and pharmacokinetic profiles. Among these, fluorinated amino acids have emerged as particularly valuable tools. The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor and metabolic blocker—can profoundly influence peptide conformation, proteolytic stability, and receptor-binding affinity.[][2]
This guide focuses on the solution-phase synthesis of peptides incorporating N-benzyloxycarbonyl-2,6-difluoro-L-phenylalanine (Cbz-2,6-Difluoro-L-Phe). The 2,6-difluoro substitution on the phenyl ring introduces significant steric hindrance and alters the electronic nature of the side chain, presenting unique challenges and considerations in peptide synthesis.[3] Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers distinct advantages for complex or short-to-medium length peptides. It allows for the purification and characterization of intermediates at each step, ensuring high final purity and facilitating scalability.[4][5]
This document provides a detailed, mechanistically-grounded protocol for researchers aiming to leverage the unique properties of 2,6-difluoro-L-phenylalanine in their drug discovery programs.
Core Challenges & Strategic Considerations
The primary obstacle in synthesizing peptides with 2,6-difluoro-L-phenylalanine is the steric hindrance imposed by the ortho-fluorine atoms on the aromatic ring. This bulkiness can significantly impede the approach of the incoming nucleophilic amine to the activated carboxyl group, slowing down the coupling reaction and potentially leading to incomplete reactions or side-product formation.[2][6]
Key considerations include:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) may prove insufficient for driving the reaction to completion.[6] More potent, in-situ activating reagents are required to form highly reactive intermediates that can overcome the steric barrier.
-
Reaction Conditions: Extended reaction times and, cautiously, elevated temperatures may be necessary to achieve high coupling yields. However, temperature increases must be carefully managed to minimize the risk of racemization.[6]
-
Deprotection Strategy: The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenolysis. While generally a mild and effective method, alternative chemical deprotection strategies should be considered if the peptide contains other reducible functional groups or if catalyst poisoning is observed.[7][8]
Experimental Workflow Overview
The synthesis follows a stepwise approach involving the coupling of an N-protected amino acid with a C-protected amino acid, followed by selective deprotection to enable chain elongation.
Caption: General workflow for solution-phase dipeptide synthesis.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| Cbz-2,6-Difluoro-L-Phenylalanine | >98% Purity | Specialized Supplier |
| L-Alanine methyl ester hydrochloride | >98% Purity | Standard Chemical Co. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Synthesis Grade | Novabiochem® or similar |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Chemical Co. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Standard Chemical Co. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Standard Chemical Co. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Co. |
| 1 M Hydrochloric Acid (HCl) | Volumetric Standard | Standard Chemical Co. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Standard Chemical Co. |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | ACS Grade | Standard Chemical Co. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Co. |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Standard Chemical Co. |
| Methanol (MeOH) | ACS Grade | Standard Chemical Co. |
| Celite® | Filtering Agent | Standard Chemical Co. |
Protocol 1: Dipeptide Synthesis (Cbz-diPheF2-Ala-OMe)
This protocol details the coupling of Cbz-2,6-Difluoro-L-Phenylalanine with L-Alanine methyl ester using HATU as the coupling reagent. HATU is highly effective for sterically demanding couplings as it forms a highly reactive OAt-ester intermediate.[9]
1.1. Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Cbz-2,6-Difluoro-L-Phenylalanine (1.0 eq).
-
Dissolve the protected amino acid in anhydrous DMF (approx. 0.2 M concentration).
-
In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.05 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to neutralize the hydrochloride and provide the basic conditions for coupling. Stir for 5-10 minutes.
-
Add the L-Alanine methyl ester/DIPEA solution to the Cbz-2,6-Difluoro-L-Phenylalanine solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
1.2. Coupling Reaction:
-
Add HATU (1.05 eq) to the cooled reaction mixture in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting Cbz-amino acid is consumed (typically 4-16 hours). The extended time is often necessary due to steric hindrance.[6]
1.3. Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (EtOAc) and 1 M HCl.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide ester.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient.
Protocol 2: C-Terminal Deprotection (Saponification)
This step converts the C-terminal methyl ester to a carboxylic acid, which is necessary for the final peptide product or for further coupling at the C-terminus.
2.1. Saponification Reaction:
-
Dissolve the purified dipeptide ester (Cbz-diPheF2-Ala-OMe) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add 1 M sodium hydroxide (NaOH) solution (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).[4]
2.2. Work-up:
-
Remove the methanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate of the product should form.[4]
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the Cbz-protected dipeptide acid.
Protocol 3: N-Terminal Deprotection (Cbz Removal)
The Cbz group is robust but can be cleanly removed under mild hydrogenolysis conditions, which typically do not affect the C-F bonds on the phenyl ring.[8]
3.1. Catalytic Hydrogenolysis:
-
Dissolve the Cbz-protected peptide in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol %).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.[8]
-
Stir the reaction vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Alternative Cbz Deprotection: In cases where catalytic hydrogenolysis is not feasible (e.g., presence of sulfur-containing residues), a chemical method can be employed. A combination of AlCl₃ in hexafluoroisopropanol (HFIP) has been shown to effectively and mildly deprotect N-Cbz groups with good functional group tolerance.[7][10]
Data Summary and Troubleshooting
Table 1: Recommended Coupling Reagents for Sterically Hindered Residues
| Coupling Reagent | Class | Activating Species | Reactivity | Notes |
| DCC/DIC | Carbodiimide | O-acylisourea | Moderate | Prone to side reactions (N-acylurea formation) and racemization. Often insufficient for hindered couplings.[9][11] |
| HBTU/TBTU | Uronium/Aminium Salt | OBt ester | High | Widely used, efficient, but benzotriazole derivatives can pose safety risks at scale. |
| HATU | Uronium/Aminium Salt | OAt ester | Very High | More reactive than HBTU due to the participation of the pyridine nitrogen in HOAt. Excellent for difficult couplings.[9] |
| PyBOP | Phosphonium Salt | OBt ester | High | High coupling efficiency with low racemization risk.[11] |
| COMU | Uronium Salt | Oxyma ester | Very High | Safer alternative to benzotriazole-based reagents. Good solubility and high efficiency. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling Reaction | Insufficient reactivity of coupling agent; Steric hindrance. | Switch to a more potent coupling reagent like HATU or COMU.[6] Increase reaction time to 12-24 hours. Consider a double coupling protocol.[6] |
| Racemization of Amino Acid | Excess base (DIPEA); Elevated temperature. | Use a weaker base like N-methylmorpholine (NMM).[12] Ensure the reaction temperature is controlled, especially during the activation step. |
| Low Yield after Work-up | Product partially soluble in aqueous layers; Emulsion formation. | Perform additional extractions of the aqueous layers. To break emulsions, add more brine or filter the mixture through Celite®. |
| Stalled Cbz-Deprotection | Catalyst poisoning; Inactive catalyst. | Use fresh, high-quality Pd/C catalyst. Ensure the substrate is free of impurities that could poison the catalyst. Consider the AlCl₃/HFIP chemical deprotection method.[7][10] |
Final Product Characterization
The identity and purity of the final peptide must be rigorously confirmed.
-
Purity Analysis (RP-HPLC): The standard method for assessing peptide purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used. The product should appear as a single major peak.[14][15]
-
Identity Confirmation (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized peptide, matching the calculated theoretical mass.[16][17]
-
Structural Elucidation (NMR): For complete structural verification, ¹H and ¹³C NMR spectroscopy can be employed to confirm the connectivity and stereochemistry of the peptide.[16][18]
References
-
Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021). MDPI. Available at: [Link]
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025). Organic Chemistry Portal. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). PeptideScientific. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis. Available at: [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Available at: [Link]
-
Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
Green Chemistry. (2017). GREENTECH. Available at: [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis. Available at: [Link]
-
Dipeptide Syntheses via Activated α-‐Aminoesters. (2015). Organic Syntheses. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Available at: [Link]
-
New and Evolving Techniques for the Characterization of Peptide Therapeutics. (2016). PubMed. Available at: [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). PMC. Available at: [Link]
-
Synthesis of Novel Peptides Using Unusual Amino Acids. (n.d.). PMC - NIH. Available at: [Link]
-
Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (2025). MDPI. Available at: [Link]
-
12.5: Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts. Available at: [Link]
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023). MDPI. Available at: [Link]
-
Optimizing peptide purification with flash chromatography. (2025). Biotage. Available at: [Link]
-
UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. (n.d.). Waters. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. Available at: [Link]
-
2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. (n.d.). PMC. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers. Available at: [Link]
-
Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. Available at: [Link]
-
Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022). MDPI. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). ACS Publications. Available at: [Link]
-
Trends in peptide drug discovery. (n.d.). Nature. Available at: [Link]
-
Lecture 26: Solution phase peptide synthesis : mechanism and end protection. (2020). YouTube. Available at: [Link]
Sources
- 2. tandfonline.com [tandfonline.com]
- 3. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.globalso.com [file.globalso.com]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 11. jpt.com [jpt.com]
- 12. bachem.com [bachem.com]
- 13. bachem.com [bachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsra.net [ijsra.net]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Side Reactions During Cbz Deprotection of Fluorinated Peptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in peptide chemistry: the chemo-selective removal of the Carboxybenzyl (Cbz) protecting group in the presence of sensitive carbon-fluorine (C–F) bonds.
Conventional Cbz deprotection relies on palladium-catalyzed hydrogenation. While effective for standard peptides, this method frequently triggers catastrophic side reactions in fluorinated substrates. This guide explores the mechanistic causality behind these failures and provides self-validating, field-proven protocols to rescue your synthesis.
Troubleshooting FAQs: Mechanism & Causality
Q1: Why does my Cbz-protected fluorinated peptide undergo mass loss (-18 Da per fluorine) during standard Pd/C catalytic hydrogenation? A: The mass loss you are observing is due to hydrodefluorination (M - 18 Da shift, corresponding to the loss of F[19 Da] and addition of H [1 Da]). Palladium exhibits a strong affinity for inserting into carbon-halogen bonds via oxidative addition. In fluorinated substrates—especially allylic, benzylic, or (hetero)aryl fluorides—the active Pd(0) species inserts into the C–F bond. Subsequent reductive elimination replaces the fluorine atom with hydrogen. Because standard Pd/C under an H₂ atmosphere creates highly active, unpoisoned palladium hydride species, the kinetics of C–F cleavage often compete with, or outpace, the hydrogenolysis of the benzylic C–O bond of the Cbz group[1].
Q2: How can I adjust my reductive conditions to remove the Cbz group while preserving the C–F bonds?
A: You must lower the thermodynamic driving force of the reduction by abandoning H₂ gas in favor of Catalytic Transfer Hydrogenation (CTH) . By using a milder hydrogen donor like ammonium formate (
Q3: My fluorinated peptide is extremely prone to hydrodefluorination, and even CTH yields impurities. Are there non-reductive, orthogonal alternatives for Cbz removal? A: Yes. If the substrate is completely intolerant to reduction, you must pivot to orthogonal cleavage mechanics.
-
Lewis Acid Method: A recent and highly robust method utilizes Aluminum Chloride (
) in the fluorinated solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) [2]. The coordinates to the carbamate carbonyl, while the highly polar, hydrogen-bond-donating HFIP stabilizes the resulting transition state, cleaving the Cbz group cleanly at room temperature without any reductants. -
Nucleophilic Method: Alternatively, Cbz groups can be cleaved via an entirely nucleophilic pathway using 2-mercaptoethanol and potassium phosphate (
) in DMAc [3]. The thiolate attacks the benzylic carbon via an mechanism, liberating the free amine without engaging the C–F bond.
Quantitative Comparison of Cbz Deprotection Strategies
To select the optimal protocol for your specific peptide, refer to the quantitative performance data below.
| Deprotection Method | Reagents / Catalyst | Temp (°C) | Reaction Time (h) | Risk of Hydrodefluorination | Target LC-MS Shift | Side-Reaction LC-MS Shift | Typical Yield |
| Standard Hydrogenation | H₂ gas (1 atm), 10% Pd/C | 25 | 2 - 16 | Critical / High | -134 Da | -152 Da (-134 & -18) | 30 - 50% |
| Transfer Hydrogenation | 25 - 40 | 1 - 4 | Low | -134 Da | N/A | 80 - 95% | |
| Lewis Acid Cleavage | 25 | 1 - 2 | Zero | -134 Da | N/A | 85 - 99% | |
| Nucleophilic Cleavage | 2-Mercaptoethanol, | 75 | 4 - 8 | Zero | -134 Da | Thioether adducts | 70 - 85% |
Decision Workflow for Fluorinated Substrates
Decision Tree for Cbz Deprotection of Fluorinated Peptides
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) via LC-MS ensure you can definitively track causality and success at every step.
Protocol A: Catalytic Transfer Hydrogenation (CTH)
Use when the peptide tolerates mild reduction but is susceptible to defluorination under H₂.
Materials: Pearlman’s Catalyst (20%
-
Dissolution: Weigh the Cbz-protected fluorinated peptide (1.0 eq) and dissolve in Methanol to achieve a concentration of 0.05 M.
-
Catalyst Addition: Flush the flask with
gas. Carefully add 20% (15% by weight relative to the peptide). Caution: Do not add dry catalyst to bulk solvent in the presence of vapor; add under inert atmosphere to prevent ignition. -
Donor Addition: Add ammonium formate (10.0 eq) in a single solid portion.
-
Reaction: Stir vigorously at 25 °C.
-
In-Process Control (IPC): At
minutes, sample 10 µL, filter through a 0.22 µm syringe filter, and inject into LC-MS.-
Validation Check: Look for the clean
mass shift. If is observed, immediately quench the reaction; the catalyst loading is too high for your specific C–F bond.
-
-
Workup: Once starting material is consumed, filter the heterogeneous mixture through a tightly packed Celite pad. Wash the pad with 3 column volumes of Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. To remove residual formate salts, redissolve in water and lyophilize, or purify via RP-HPLC.
Protocol B: Lewis Acid-Mediated Deprotection ( /HFIP)
Use when the peptide contains highly labile C–F bonds or sulfur-containing residues that poison Pd catalysts [2].
Materials: Anhydrous Aluminum Chloride (
-
Solvent Preparation: In an oven-dried flask under inert atmosphere, dissolve the Cbz-protected peptide (1.0 eq) in HFIP to a concentration of 0.1 M.
-
Reagent Addition: Portion-wise, add anhydrous
(4.0 eq). The reaction mixture may develop a slight yellow coloration indicative of Lewis acid-carbonyl coordination. -
Reaction: Stir the mixture at room temperature.
-
In-Process Control (IPC): At
hours, take a 5 µL aliquot, quench into 100 µL of cold water/MeCN, and analyze via LC-MS.-
Validation Check: The mass should exclusively reflect the
Da shift. No hydrodefluorination is mechanistically possible here.
-
-
Quench & Workup: Cool the flask in an ice bath. Slowly quench the unreacted
by adding saturated aqueous dropwise until effervescence ceases. -
Extraction: Dilute with Ethyl Acetate. Separate the organic layer, wash with brine, dry over
, and concentrate. If the deprotected peptide is highly polar, bypass extraction and load the quenched aqueous mixture directly onto a C18 solid-phase extraction (SPE) cartridge for desalting.
References
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057.[Link]
-
Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Aluminum Chloride in Fluorinated Solvent 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Effectively Deprotects N-Benzyloxycarbonyl Groups (N-Cbz). Journal of Organic Chemistry, 89(8), 5665-5674.[Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamate Protected Amines. Organic Letters, 24(19), 3736-3740.[Link]
Validation & Comparative
A Comparative Guide to ¹⁹F NMR Chemical Shifts of Fluorinated Phenylalanines
Abstract
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a uniquely powerful analytical technique in modern drug discovery and chemical biology. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the broad range of chemical shifts make it an exceptional tool for studying molecular interactions, protein structure, and cellular environments.[1][2][3] Fluorinated amino acids, particularly fluorinated phenylalanines, have emerged as indispensable probes in these studies. This guide provides a comprehensive comparison of the ¹⁹F NMR chemical shifts for various fluorinated phenylalanine isomers, explains the underlying physicochemical principles governing these shifts, and offers a detailed protocol for acquiring high-quality spectral data. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage ¹⁹F NMR in their work.
Introduction: The Power of the Fluorine Probe
The incorporation of fluorine into small molecules or proteins provides a sensitive spectroscopic reporter that is virtually absent from biological systems.[2] The ¹⁹F nucleus possesses a spin of 1/2 and a high gyromagnetic ratio, resulting in high receptivity and sharp NMR signals.[2][3][4] A key advantage of ¹⁹F NMR is the expansive chemical shift range, which is highly sensitive to the local electronic environment.[1][4][5] This sensitivity means that subtle changes in molecular conformation, binding events, or solvent exposure can induce significant and measurable changes in the ¹⁹F chemical shift, making it a powerful tool for:
-
Fragment-Based Drug Discovery (FBDD): Rapidly screening for small molecule binders to a target protein.[2]
-
Protein Structure and Dynamics: Probing protein folding, conformational changes, and solvent accessibility.[1]
-
Enzyme Assays: Monitoring enzymatic reactions involving fluorinated substrates.
-
In-cell NMR: Measuring intracellular pH and other environmental parameters.[6][7][8][9]
Fluorophenylalanines are particularly useful because they are structural analogs of the natural amino acid phenylalanine and can often be incorporated into proteins with minimal perturbation.[1]
Understanding ¹⁹F NMR Chemical Shifts in Fluoroaromatic Systems
The chemical shift (δ) of a ¹⁹F nucleus is primarily determined by the degree of magnetic shielding provided by its surrounding electrons. Factors that influence this shielding in fluorinated phenylalanines include:
-
Electronic Effects: Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups increase shielding, leading to an upfield shift (more negative ppm values).[5] In an aromatic ring, these effects are transmitted via:
-
Inductive Effects (Through-bond): The high electronegativity of fluorine withdraws electron density from the attached carbon and, to a lesser extent, from adjacent atoms.
-
Resonance Effects (Through-space/π-system): The lone pairs on the fluorine atom can donate electron density into the phenyl ring's π-system. This effect is position-dependent (strongest at the ortho and para positions).
-
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the fluorine atom, leading to changes in chemical shift.[5][10][11]
-
pH and Ionization State: The protonation state of the amino and carboxylic acid groups in phenylalanine can affect the overall electronic structure of the molecule and thus the ¹⁹F chemical shift.[6][12]
Comparative Data: ¹⁹F Chemical Shifts of Fluorinated Phenylalanines
The position of the fluorine atom on the phenyl ring has a predictable and significant impact on its ¹⁹F NMR chemical shift. The data below, compiled from various sources, are referenced relative to CFCl₃ (Trichlorofluoromethane) at 0 ppm. Note that chemical shifts can vary based on solvent, pH, and concentration.[13][14]
| Compound | Position | Typical ¹⁹F Chemical Shift (δ) vs. CFCl₃ (ppm) | Key Observations |
| Fluorobenzene (Reference) | - | ~ -113.15 ppm[13][14] | Baseline for a single fluorine on a phenyl ring. |
| 2-Fluorophenylalanine | ortho | ~ -115 to -119 ppm | Slightly upfield of fluorobenzene. The inductive effect of the alanine side chain plays a role. |
| 3-Fluorophenylalanine | meta | ~ -112 to -114 ppm | Closest to fluorobenzene, as the meta position is least affected by the side chain's resonance effects. |
| 4-Fluorophenylalanine | para | ~ -116 to -120 ppm | Upfield shift due to the electronic influence of the side chain at the para position. |
| 2,4-Difluorophenylalanine | F2 (ortho) | ~ -110 ppm | The presence of a second fluorine significantly deshields the nucleus. |
| F4 (para) | ~ -114 ppm | ||
| 3,5-Difluorophenylalanine | F3, F5 (meta) | ~ -110 ppm | Symmetrical structure results in a single peak, deshielded by the other fluorine. |
Analysis of Trends:
The chemical shift of the fluorine atom is a result of the interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the alanine side chain (-CH₂CH(NH₂)COOH).
-
In 4-Fluorophenylalanine (para) , the side chain is in a position where its electronic effects can be transmitted effectively through the π-system, leading to increased shielding and a more negative (upfield) chemical shift compared to fluorobenzene.
-
In 3-Fluorophenylalanine (meta) , the side chain's influence is primarily inductive, resulting in a chemical shift very similar to that of fluorobenzene itself.[15]
-
In 2-Fluorophenylalanine (ortho) , the proximity of the side chain introduces steric and complex through-space electronic effects, in addition to inductive and resonance effects, resulting in a distinct upfield shift.
-
In difluorinated species, the strong electron-withdrawing nature of one fluorine atom deshields the other, causing a significant downfield shift (less negative ppm) for both nuclei compared to the monofluorinated counterparts.
Experimental Protocol for High-Quality ¹⁹F NMR Acquisition
This protocol provides a robust methodology for obtaining clean, high-resolution ¹⁹F NMR spectra of fluorinated phenylalanines.
A. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., D₂O, Methanol-d₄, DMSO-d₆). For biological samples or pH-dependent studies, prepare a buffered solution in D₂O (e.g., 50 mM phosphate buffer, pH 7.4).[12]
-
Analyte Concentration: Prepare a solution with a concentration typically ranging from 1-10 mM. For fragment screening, lower concentrations (100-200 µM) may be used, often requiring a more sensitive spectrometer (e.g., with a cryoprobe).[16]
-
Reference Standard:
-
Internal Referencing: For the most accurate chemical shift determination, add a small amount of an internal reference standard. Trifluoroacetic acid (TFA) is a common choice for aqueous samples (δ ≈ -76.55 ppm).[12][17] Ensure the reference signal does not overlap with analyte signals.
-
External Referencing: Alternatively, use a sealed capillary containing a reference compound (e.g., CFCl₃ in CDCl₃). This avoids potential interactions between the reference and the sample but is less precise.[16]
-
-
Sample Transfer: Transfer approximately 500-600 µL of the final solution into a clean, high-quality 5 mm NMR tube.
B. NMR Spectrometer Setup & Data Acquisition
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe that can be tuned to the ¹⁹F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Probe Tuning: Tune and match the ¹⁹F channel of the probe to ensure efficient signal transmission and detection.
-
Acquisition Parameters (Bruker Example):
-
Experiment: Use a standard 1D pulse sequence, often with proton decoupling (e.g., zgfhigqn).[16][17] Proton decoupling simplifies the spectrum by collapsing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.[3]
-
Spectral Width (SW): Set a wide spectral width to encompass all expected signals. A range of ~200-250 ppm is a safe starting point for fluoroaromatics.[16]
-
Transmitter Offset (O1P): Center the spectral window around the expected chemical shift region (e.g., -115 ppm for monofluorophenylalanines).
-
Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.[16]
-
Relaxation Delay (D1): Use a delay of 2-5 seconds. For accurate quantitative measurements (integration), D1 should be at least 5 times the T₁ of the slowest-relaxing fluorine nucleus.[3][16]
-
Number of Scans (NS): Adjust to achieve an adequate signal-to-noise ratio. This can range from 16 for concentrated samples to 128 or more for dilute samples.[16]
-
C. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal reference standard to its known literature value (e.g., TFA to -76.55 ppm).
Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow for acquiring ¹⁹F NMR data.
Caption: A flowchart of the key steps from sample preparation to final data analysis for ¹⁹F NMR spectroscopy.
Conclusion
The ¹⁹F NMR chemical shifts of fluorinated phenylalanines are highly sensitive reporters of their molecular environment, governed by a predictable interplay of inductive and resonance effects. 4-Fluorophenylalanine generally appears most upfield, while substitution with additional fluorine atoms causes a significant downfield shift. By following a robust experimental protocol, researchers can obtain high-quality spectra, enabling the precise characterization of these valuable molecular probes in a wide range of applications, from drug screening to in-cell studies.
References
-
Vertex AI Search Result[13] . 19F NMR Reference Standards. Retrieved March 7, 2026, from
- Gerig, J. T. (2001). Fluorine NMR.
- Arlow, DH, et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
- Benchchem. Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds.
- Dalvit, C. & Vulpetti, A. (2023). A beginner's guide to 19F NMR and its role in drug screening. SciSpace.
- Taylor, J. S., & Deutsch, C. (1983). Fluorinated alpha-methylamino acids as 19F NMR indicators of intracellular pH. PubMed.
- University of Ottawa. 19Flourine NMR.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Gakh, A. A., & Sloop, J. C. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Taft, R. W., et al. (1963). 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei. RSC Publishing.
- Duddempudi, et al. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy.
- Hogg, J. L., & Schowen, R. L. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed.
- Metcalfe, E. D., et al. (1987). New class of 19F pH indicators: fluoroanilines. PubMed.
- Shepherd, T. M., & Emsley, J. W. (1968). Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines. RSC Publishing.
Sources
- 1. biophysics.org [biophysics.org]
- 2. scispace.com [scispace.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluorinated alpha-methylamino acids as 19F NMR indicators of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19F nuclear magnetic resonance studies of aromatic compounds. Part I. The effect of solvents on the chemical shift of fluorine nuclei in para-substituted fluorobenzenes, 4-substituted 4′-fluoro-trans-stilbenes, and 4-substituted 3′-fluoro-trans-stilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. colorado.edu [colorado.edu]
- 14. scribd.com [scribd.com]
- 15. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Incorporating 2,6-Difluoro-L-Phenylalanine in SPPS: A Comparative Analysis of Cbz and Fmoc Protection Strategies
For researchers, scientists, and professionals in drug development, the strategic incorporation of unnatural amino acids (UnAAs) into peptide chains is a critical tool for modulating therapeutic properties. The fluorinated amino acid, 2,6-Difluoro-L-Phenylalanine, is of particular interest due to the unique conformational constraints and electronic properties imparted by its ortho-difluoro substitution.[1][2] These substitutions can enhance metabolic stability, modulate binding affinity, and influence peptide folding.[3][4][5]
However, the successful incorporation of this sterically hindered amino acid via Solid-Phase Peptide Synthesis (SPPS) is highly dependent on the chosen Nα-protecting group strategy.[6][7] This guide provides an in-depth comparison of two seminal protecting groups, Carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc), for the utilization of 2,6-Difluoro-L-Phenylalanine, moving beyond mere protocols to explain the fundamental causality behind experimental choices.
Foundational Principles: The Orthogonality Imperative in SPPS
Modern SPPS is a cyclical process built upon a solid, insoluble resin support, allowing for the sequential addition of amino acids to build a peptide chain.[8][9][10][11] The success of this process hinges on the concept of orthogonality : the ability to selectively remove one type of protecting group under specific conditions without affecting others.[12]
The dominant strategy in modern peptide synthesis is the Fmoc/tBu approach .[13][14] This involves:
-
Nα-Fmoc Protection: A temporary protecting group on the alpha-amine, which is labile to mild basic conditions (e.g., piperidine).[15][16][17]
-
Side-Chain tBu Protection: "Permanent" protecting groups on reactive amino acid side chains (e.g., tert-Butyl, Trityl) that are stable to the base used for Fmoc removal but are cleaved by strong acid (e.g., Trifluoroacetic Acid, TFA) during the final step.[12][18]
This orthogonality ensures the integrity of the growing peptide chain through dozens of synthesis cycles. The Cbz group, a classic protecting group removed by catalytic hydrogenation, operates under a different set of conditions, presenting both opportunities and challenges within this framework.[19][20][21]
The Challenge: Steric Hindrance of 2,6-Difluoro-L-Phenylalanine
The primary obstacle in utilizing 2,6-Difluoro-L-Phenylalanine is the significant steric bulk imposed by the two fluorine atoms positioned ortho to the side chain's point of attachment. This hindrance dramatically slows the kinetics of the coupling reaction, as the bulky side chain impedes the approach of the activated carboxyl group to the free amine of the growing peptide chain.[7][22] Overcoming this challenge requires optimized coupling conditions, irrespective of the Nα-protecting group employed.
Head-to-Head Comparison: Fmoc vs. Cbz Strategy
The choice between Fmoc and Cbz protection for 2,6-Difluoro-L-Phenylalanine is fundamentally a choice of synthetic strategy. One is designed for iterative chain elongation, while the other serves a more specialized role.
| Feature | Fmoc-2,6-Difluoro-L-Phenylalanine | Cbz-2,6-Difluoro-L-Phenylalanine |
| Primary Application in SPPS | Iterative chain elongation; building internal residues. | Final N-terminal capping; synthesis of protected fragments.[23] |
| Nα-Deprotection Method | Base-mediated β-elimination.[15][24] | Catalytic Hydrogenolysis or strong acid.[20][21] |
| Deprotection Conditions | 20-40% Piperidine in DMF/NMP. | H₂ over Pd/C catalyst; HBr/AcOH. |
| Orthogonality to tBu Groups | Fully Orthogonal.[13][18] | Orthogonal to base, but not to all acid-labile groups. |
| Key Challenge | Overcoming steric hindrance during coupling.[7] | Limited to specific applications; harsh deprotection. |
| Recommended Coupling Reagents | High-potency uronium/phosphonium salts (HATU, HCTU, PyAOP).[25][26] | High-potency uronium/phosphonium salts (HATU, HCTU, PyAOP).[26][27] |
A. The Modern Workhorse: Fmoc-2,6-Difluoro-L-Phenylalanine
For incorporating 2,6-Difluoro-L-Phenylalanine at any position within a peptide sequence, the Fmoc-protected version is the unequivocal standard. Its compatibility with the orthogonal Fmoc/tBu strategy makes it seamlessly integrable into established SPPS workflows.[17]
-
Coupling Strategy: Due to severe steric hindrance, standard carbodiimide activators (like DIC) are often insufficient. The use of high-potency aminium/uronium (HATU, HBTU, HCTU) or phosphonium (PyBOP, PyAOP) reagents is mandatory.[25][26] These reagents form highly reactive O-acylisourea or active ester intermediates that can overcome the high activation energy of the sterically hindered coupling. To ensure complete reaction, extended coupling times or "double coupling" (repeating the coupling step) are strongly recommended. Microwave-assisted SPPS is particularly effective at driving these difficult couplings to completion in a shorter timeframe.[22][28]
-
Deprotection: The deprotection of the Fmoc group is standard, typically using a 20% solution of piperidine in DMF.[15] The electronic effects of the difluorophenyl ring do not significantly impede the base-catalyzed β-elimination mechanism. Monitoring the release of the dibenzofulvene-piperidine adduct by UV spectroscopy can confirm the completion of the reaction, which is good practice for any difficult sequence.[29]
B. The Specialist Reagent: Cbz-2,6-Difluoro-L-Phenylalanine
The Cbz-protected variant is not suitable for iterative chain elongation in a standard Fmoc/tBu SPPS protocol. Its deprotection requires catalytic hydrogenation, which is incompatible with the solid support and many common side-chain protecting groups.[21]
Instead, its utility lies in specialized applications:
-
N-Terminal Capping: After a peptide has been fully synthesized using Fmoc chemistry, the final N-terminal Fmoc group can be removed, and a Cbz-protected amino acid can be coupled as the final residue. The resulting peptide, after cleavage from the resin, will remain permanently protected at its N-terminus with the Cbz group. This is useful for creating peptide fragments for subsequent ligation or for specific pharmacological applications where a free N-terminus is undesirable.[23]
-
Solution-Phase Synthesis: It remains a valuable tool in classical solution-phase peptide synthesis.
-
Coupling Strategy: When used for N-terminal capping on a solid support, it faces the same steric hindrance challenges as its Fmoc counterpart. Therefore, the same high-potency coupling reagents and extended reaction times are required.[27]
-
Orthogonality and Cleavage: The Cbz group is stable to both the piperidine used for Fmoc removal and the TFA cocktail used for final cleavage from most resins (e.g., Wang, Rink Amide).[23][30] This allows the peptide to be cleaved from the support with its side-chain protecting groups removed, but with the N-terminal Cbz group intact.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-2,6-Difluoro-L-Phenylalanine in SPPS
This protocol describes a single synthesis cycle for coupling Fmoc-2,6-Difluoro-L-Phe-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptidyl-resin (e.g., on Rink Amide resin, 0.1 mmol scale)
-
Fmoc-2,6-Difluoro-L-Phenylalanine (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Solvents: Anhydrous DMF, Dichloromethane (DCM)
-
Kaiser Test Kit
Methodology:
-
Resin Preparation: If starting a new synthesis, swell the resin in DMF for at least 30 minutes. If continuing a synthesis, ensure the N-terminal Fmoc group of the preceding residue has been removed.
-
Fmoc Deprotection (if applicable):
-
Treat the Nα-Fmoc protected peptidyl-resin with 20% piperidine/DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine/DMF for 15 minutes. Drain.[31]
-
Wash the resin thoroughly with DMF (5 x 1 min) to completely remove piperidine and the dibenzofulvene adduct.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-2,6-Difluoro-L-Phenylalanine (4 eq.) and HATU (3.9 eq.) in anhydrous DMF.
-
Add DIPEA (8 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For microwave-assisted synthesis, a typical protocol is 2 cycles of 5 minutes at 75°C.[28]
-
-
Monitoring and Washing:
-
Perform a qualitative Kaiser test on a small sample of resin beads.[29] A negative result (beads remain yellow/colorless) indicates a complete coupling. If the test is positive (beads turn blue), a second coupling is required.
-
Once coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: N-Terminal Capping with Cbz-2,6-Difluoro-L-Phenylalanine
This protocol assumes a fully assembled peptide is bound to the resin and the final N-terminal Fmoc group has just been removed according to Step 2 in Protocol 1.
Methodology:
-
Resin Preparation: Start with the fully deprotected peptidyl-resin (free N-terminal amine).
-
Amino Acid Activation: In a separate vessel, dissolve Cbz-2,6-Difluoro-L-Phenylalanine (4 eq.), HATU (3.9 eq.) in DMF, and add DIPEA (8 eq.). Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated Cbz-amino acid solution to the resin. Agitate for 2-4 hours at room temperature, or use a microwave protocol as described above.
-
Monitoring and Washing:
-
Confirm complete coupling with a negative Kaiser test.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min). Dry the resin under vacuum.
-
-
Final Cleavage:
-
The N-Cbz-protected peptidyl-resin is now ready for cleavage. Use a standard cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).[23]
-
The Cbz group will remain intact during this process. The final product is the N-Cbz protected peptide.
-
Conclusion and Strategic Recommendations
The selection of an Nα-protecting group for 2,6-Difluoro-L-Phenylalanine is dictated entirely by the synthetic goal.
-
For routine peptide synthesis and the incorporation of 2,6-Difluoro-L-Phenylalanine as an internal residue, Fmoc-2,6-Difluoro-L-Phenylalanine is the only logical and effective choice. Its seamless integration into the orthogonal Fmoc/tBu SPPS workflow represents the pinnacle of modern peptide chemistry.
-
Cbz-2,6-Difluoro-L-Phenylalanine should be viewed as a specialized tool for N-terminal modification. It is highly effective for synthesizing peptides that require a permanent N-terminal Cbz group, often for use as building blocks in larger constructs.
For both derivatives, the central experimental challenge remains the steric hindrance presented by the difluorinated phenyl ring. Researchers must anticipate slower coupling reactions and employ high-potency activating reagents, extended reaction times, and rigorous monitoring to ensure the successful synthesis of these uniquely modified peptides.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
What is Solid-phase Peptide Synthesis?. Powder Systems. [Link]
-
Cbz Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). CreoSalus. [Link]
-
Synthesis-I, Protecting Groups. eGyanKosh. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Cole, D. K., et al. (2016). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLoS ONE, 11(4), e0154226. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Patel, K., et al. (2024). "Fluorine Effects" in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif. Chemistry – A European Journal, 30(16), e202303757. [Link]
-
Kent, S. B. H. (2016). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 106(4), 438-455. [Link]
-
El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(63), 38225-38253. [Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]
-
Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(9), 10396-10411. [Link]
-
Moussa, S. H. (2010). Fluoroolefins as Peptide Mimetics. 2. A Computational Study of the Conformational Ramifications of Peptide Bond Replacement. Journal of Physical Chemistry A, 114(2), 1029-1041. [Link]
-
O'Hagan, D. (2015). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 2(7), 776-786. [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS). Royal Society of Chemistry. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5750-5757. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Fluorine Effects" in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 9. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 10. jpt.com [jpt.com]
- 11. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. peptidechemistry.org [peptidechemistry.org]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 19. fiveable.me [fiveable.me]
- 20. spcmc.ac.in [spcmc.ac.in]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. total-synthesis.com [total-synthesis.com]
- 25. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. rsc.org [rsc.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. total-synthesis.com [total-synthesis.com]
- 31. benchchem.com [benchchem.com]
Analytical Methods for Confirming Incorporation of 2,6-Difluoro-L-Phenylalanine: A Publish Comparison Guide
As the application of genetic code expansion (GCE) moves from basic research into advanced therapeutic development and structural biology, verifying the high-fidelity incorporation of non-canonical amino acids (ncAAs) is critical. 2,6-Difluoro-L-phenylalanine (2,6-F₂-Phe) has emerged as a premier bio-orthogonal probe. Because of the substitution of two hydrogen atoms with fluorine atoms, 2,6-F₂-Phe possesses a highly unique electron distribution while maintaining an overall steric footprint similar to canonical phenylalanine[1].
In this guide, we evaluate the core analytical methodologies required to validate 2,6-F₂-Phe incorporation. As a Senior Application Scientist, my objective is to outline not just how to execute these analyses, but the causality behind the experimental logic, providing self-validating frameworks for your analytical pipelines.
The Strategic Value of 2,6-F₂-Phe in Structural Analytics
The strategic value of 2,6-F₂-Phe lies primarily in its application as a ¹⁹F-Nuclear Magnetic Resonance (NMR) probe[2]. The ¹⁹F nucleus has a spin of ½, a 100% natural abundance, and an exceptionally high gyromagnetic ratio (83% of ¹H), providing excellent sensitivity[3]. More importantly, because biological macromolecules natively lack fluorine, 2,6-F₂-Phe incorporation yields zero background signal, allowing researchers to study complex protein-ligand interactions and conformational heterogeneity with absolute clarity[2].
However, because engineered orthogonal aminoacyl-tRNA synthetases (such as polyspecific PylRS mutants) can exhibit residual affinity for canonical amino acids, confirming that 2,6-F₂-Phe has been incorporated stoichiometrically—without natural Phenylalanine misincorporation at the amber (TAG) stop codon—requires a multi-modal analytical approach[1].
Fig 1. Multi-modal analytical workflow for verifying 2,6-F2-Phe incorporation fidelity.
Comparative Matrix of Analytical Modalities
To isolate the most effective analytical strategy for your construct, use the following comparison of performance metrics, sensitivities, and artifact risks.
| Analytical Technique | Resolution Limit | Primary Deliverable | Sensitivity | Risk of Artifacts |
| Intact LC-MS | ± 1 Da (Whole Protein) | Incorporation fidelity & global stoichiometry | High (pmol) | Adduct interference (Na⁺, K⁺) blurring exact mass |
| LC-MS/MS Mapping | Exact Amino Acid | Verification of sequence-specific incorporation | Very High (fmol) | Incomplete digestion / Peptide loss of hydrophobic regions |
| ¹⁹F-NMR Spectroscopy | Atomic Environment | Conformational heterogeneity & dynamic states | Medium (µM) | Line broadening from aggregation or precipitation[4] |
| X-ray Crystallography | ~1.5 - 3.0 Å | 3D structural perturbation assessment | Low (requires xtals) | Crystal packing forcing non-native conformers[5] |
Deep Dive: Analytical Pathways and Causality
Global Fidelity Verification via Intact Mass Spectrometry
Intact protein liquid chromatography-mass spectrometry (LC-MS) is the foundational requirement for verifying UAA incorporation[1]. The analytical causality here is precise mass differential: canonical L-Phenylalanine has a residue mass of 147.07 Da, while 2,6-F₂-Phe has a residue mass of 183.05 Da.
Successful incorporation results in a mathematically predictable +35.98 Da mass shift per suppressed amber codon. If the orthogonal translation system is "leaky" (i.e., endogenous PheRS misincorporates normal Phe), you will observe an unshifted wild-type mass peak (+0 Da). The ratio between the +35.98 Da peak and the +0 Da peak defines your absolute incorporation fidelity[1].
Conformational Profiling via ¹⁹F-NMR Spectroscopy
While mass spectrometry proves the molecule exists, ¹⁹F-NMR proves it is folded and functional. The causality of choosing 2,6-difluorophenylalanine over mono-fluoro variants (like 4-fluoro-Phe) is that the symmetric di-fluoro substitution restricts rotational flexibility around the Cβ-Cγ bond[2]. This rigidification acts as an exceptionally sensitive chemical shift reporter for structural changes in the protein microenvironment, allowing the detection of localized conformational heterogeneity—such as the dynamics observed in flaviviral NS2B-NS3 proteases[2].
Fig 2. Decision tree for selecting analytical techniques based on target structural data.
Standardized Self-Validating Protocols
To guarantee scientific integrity, analytical protocols cannot rely on single-point failure logic. The following protocols are designed as self-validating systems , meaning they contain internal controls that differentiate between an assay failure (instrument error) and an experimental failure (lack of UAA incorporation).
Protocol A: Self-Validating Intact LC-ESI-MS
Purpose: Confirm +35.98 Da shift and calculate incorporation fidelity.
-
Desalting & Chromatography : Inject 5-15 µL of purified protein (50 µM) onto a C4 reverse-phase column (e.g., 3 µm, 100 x 2.1 mm)[6]. Causality: Proteins synthesized in complex media retain sodium/potassium adducts. C4 stationary phases strip these adducts, preventing peak broadening that could obscure the critical 35.98 Da mass difference.
-
Internal Calibration Spiking : Pre-spike the sample with a known reference mass standard (e.g., horse heart myoglobin, 16,952 Da). Causality: This makes the protocol self-validating. If the mass spectrometer's tuning drifts and the target protein is not detected, the detection of the myoglobin peak proves the instrument is operational, confirming the target's absence is a biological expression failure, not a hardware error.
-
Electrospray Ionization (ESI) MS : Analyze using a Time-of-Flight (TOF) or Orbitrap mass analyzer (300 - 3,000 m/z)[6].
-
Deconvolution : Process raw multi-charge spectra using maximum entropy deconvolution algorithms (e.g., MaxEnt1) to yield the zero-charge monoisotopic mass. Confirm the exact shift from canonical expected mass.
Protocol B: Self-Validating 1D ¹⁹F-NMR Spectroscopy
Purpose: Evaluate local side-chain environment and conformational dynamics.
-
Buffer Exchange : Dialyze the purified protein exhaustively against a defined NMR buffer (e.g., 50 mM sodium phosphate, pH 7.2, 300 mM NaCl, 10% D₂O)[4]. Causality: Residual free 2,6-F₂-Phe from the expression media will produce a massive, sharp ¹⁹F signal that masks the broad protein-incorporated signals. D₂O provides the necessary lock signal for the NMR spectrometer[4].
-
Coaxial Reference Assembly : Place a sealed coaxial capillary insert containing 1 mM Trifluoroacetic acid (TFA) into the NMR tube alongside your protein sample. Causality (Self-Validation): Fluorinated ncAAs can sometimes trigger unexpected protein aggregation or precipitation[4]. If the protein precipitates out of solution, the protein's ¹⁹F signal vanishes. The TFA insert guarantees a constant, sharp signal at exactly -76.55 ppm. If you see the TFA peak but no protein peak, the probe is perfectly tuned and the protein has precipitated. If you see neither, the NMR console is mistuned.
-
Acquisition : Record 1D ¹⁹F-NMR spectra at 298 K utilizing proton decoupling to simplify the fluorine splitting patterns and enhance signal-to-noise ratio. Analyze the line width and chemical shifts to map dynamic states[4].
References
-
Qianzhu, H., et al. (2025). "Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases." ACS Sensors.[Link]
-
Wang, J., et al. "Genetically Encoded Fluorophenylalanines Enable Insights into the Recognition of Lysine Trimethylation by an Epigenetic Reader." PubMed Central (NIH).[Link]
-
Worst, E.G., et al. (2016). "Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System." Journal of Visualized Experiments.[Link]
-
D'Amico, F., et al. (2023). "Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy." Journal of the American Chemical Society.[Link]
-
Mota, C., et al. (2023). "Comparative evaluation of noncanonical amino acids as site-specific NMR probes for the complex of E. coli SSB with single-stranded DNA without isotope labelling." ResearchGate.[Link]
-
Gasperini, D., et al. (2024). "Controlling the incorporation of fluorinated amino acids in human cells and its structural impact." National Library of Medicine (NIH).[Link]
Sources
- 1. Genetically Encoded Fluorophenylalanines Enable Insights into the Recognition of Lysine Trimethylation by an Epigenetic Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparing in-situ activating reagents for coupling Cbz-2,6-Difluoro-L-Phenylalanine
Mastering the Challenge: A Comparative Guide to In-Situ Activating Reagents for Cbz-2,6-Difluoro-L-Phenylalanine Coupling
Executive Summary
The incorporation of fluorinated aromatic amino acids, such as Cbz-2,6-Difluoro-L-Phenylalanine, into peptide backbones or small molecules is a highly sought-after strategy in drug discovery. Fluorination increases proteolytic resistance, enhances catabolic stability, and fundamentally alters protein-protein interactions[1]. However, the synthesis involving this specific non-natural amino acid presents severe challenges. The two ortho-fluorine atoms exert profound steric shielding around the reaction center and strong electron-withdrawing inductive (-I) effects.
This guide provides an authoritative, causality-driven comparison of modern in-situ activating reagents—HATU, COMU, DIC/Oxyma Pure, and PyBOP —evaluating their structural mechanisms, coupling efficiencies, and side-reaction profiles to optimize the coupling of this demanding substrate.
Substrate Profiling: The Causality of Coupling Difficulty
To select the correct reagent, we must first analyze the physical chemistry of the substrate:
-
Steric Hindrance: The bulky 2,6-difluoro substitutions on the phenyl ring severely restrict the conformational freedom of the molecule. Standard reagents like DCC/HOBt fail to drive the acylation forward fast enough, resulting in incomplete reactions[2].
-
Electronic Deactivation & Epimerization: The electron-withdrawing nature of the fluorine atoms increases the acidity of the
-proton. While the N-terminal Carboxybenzyl (Cbz) urethane protection prevents traditional oxazolone-mediated epimerization[3], prolonged exposure to basic conditions during sluggish couplings can still induce direct base-catalyzed enolization[1]. -
The Reagent Requirement: The ideal activating reagent must generate a highly reactive ester to overcome the steric barrier rapidly, while simultaneously minimizing the required equivalents of tertiary base to prevent epimerization.
Mechanistic Pathway & Reagent Contenders
The choice of coupling reagent directly dictates the nature of the activated ester and the reaction kinetics.
Fig 1: Mechanistic pathway of in-situ peptide activation and amide bond formation.
The Contenders
-
HATU (Uronium/HOAt): Historically the gold standard for hindered couplings. The active OAt ester benefits from anchimeric assistance (neighboring group participation) provided by the pyridine nitrogen, which acts as a local general base to guide the incoming amine[4].
-
COMU (Uronium/Oxyma): A third-generation reagent combining the Oxyma Pure leaving group with a morpholino-uronium skeleton. The morpholine oxygen acts as an internal hydrogen-bond acceptor, allowing COMU to function with just 1 equivalent of base, radically reducing epimerization risks for acidic
-protons[5][6]. -
DIC / Oxyma Pure: A highly efficient carbodiimide/additive pairing. It replaces explosive benzotriazoles (HOBt/HOAt) and proceeds without the risk of terminating the peptide chain via N-terminal guanidinylation[6][7].
-
PyBOP (Phosphonium/HOBt): Slower than uronium salts but entirely incapable of causing guanidinylation. It is specifically valuable when coupling hindered substrates that require prolonged activation and coupling times[2][4].
Performance Benchmark: Data & Analysis
When comparing the coupling of highly fluorinated and sterically hindered amino acids, quantitative data demonstrates that Oxyma-based leaving groups generally match or outperform HOAt-based systems, while offering superior safety and solubility profiles[6][7][8].
Table 1: Reagent Profiling for Hindered Fluorinated Substrates
| Activating Reagent | Reactive Intermediate | Coupling Efficiency | Epimerization Risk | Guanidinylation Risk | Explosivity |
| HATU | HOAt Ester | Exceptionally High | Moderate | Yes (if pre-activated too long) | High (Triazole-based) |
| COMU | Oxyma Ester | Exceptionally High | Very Low | Yes (but less than HATU) | None |
| DIC/Oxyma | Oxyma Ester | High | Low | None | None |
| PyBOP | HOBt Ester | Moderate | Moderate | None | High (Triazole-based) |
Data synthesized from benchmark solution-phase and solid-phase analyses[2][4][5][6][7].
Synthesizing the Data for Cbz-2,6-DiF-Phe
Because Cbz-2,6-Difluoro-L-Phenylalanine is both sterically demanding and electronically deactivated, COMU is the optimal choice. It drives the reaction at speeds comparable to HATU, but its internal basicity ensures the reaction stays close to neutral pH, bypassing the base-catalyzed epimerization risk exacerbated by the strongly electron-withdrawing fluorine atoms[5][9]. For process chemistry or scale-up, DIC/Oxyma is prioritized due to cost and safety[7].
Fig 2: Decision matrix for selecting coupling reagents based on reaction constraints.
Self-Validating Experimental Protocols
The following methodologies are engineered to prevent common pitfalls (e.g., oxazolone formation, guanidinylation) when activating Cbz-2,6-Difluoro-L-Phenylalanine.
Protocol A: High-Efficiency Coupling via COMU (Solution or Solid Phase)
This protocol utilizes a precise stoichiometry to leverage COMU's unique hydrogen-bond acceptor properties, allowing for minimal base addition[5][6][7].
Reagents: Cbz-2,6-DiF-Phe-OH (1.0 eq for solution, 3.0 eq for SPPS), COMU (0.98 eq to the acid), DIPEA (1.0 - 2.0 eq), DMF (anhydrous).
-
Solvation: Dissolve Cbz-2,6-DiF-Phe-OH in anhydrous DMF (concentration ~0.2 M). Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive Oxyma ester.
-
Reagent Addition: Add COMU as a solid to the amino acid solution. Note: COMU solutions degrade over 24-48 hours, so it must be added fresh[6].
-
Controlled Activation: Add DIPEA (1 equivalent). A distinct color change (often shifting to yellow/orange depending on the base) acts as a self-validating visual indicator of Oxyma anion formation and active ester generation[5].
-
Pre-activation Timing (CRITICAL): Allow to pre-activate for exactly 1 to 2 minutes . Do not exceed this window. Causality: Uronium reagents like COMU will irreversibly cap the incoming amine with a guanidino group if unreacted reagent is transferred[10].
-
Coupling: Transfer the activated mixture to the amine nucleophile. Agitate for 1-2 hours at room temperature. Monitor completion via HPLC or Kaiser Test.
Protocol B: Scale-Up & Base-Free Activation via DIC/Oxyma Pure
This protocol is preferred for large-scale synthesis, completely avoiding guanidinylation and minimizing the necessity for tertiary amines that drive epimerization[6][7].
Reagents: Cbz-2,6-DiF-Phe-OH (1.0 eq), Oxyma Pure (1.0 eq), DIC (1.0 eq), DMF or DCM/DMF mix.
-
Solvation: Dissolve Cbz-2,6-DiF-Phe-OH and Oxyma Pure in DMF.
-
Activation: Add DIC slowly under stirring. Causality: The reaction of DIC with the acid and Oxyma forms a highly reactive O-acylisourea, which is trapped by Oxyma to form the stable but reactive Oxyma ester without requiring basic conditions[7].
-
Pre-activation: Stir for 5 minutes. The byproduct, diisopropylurea (DIU), remains highly soluble in DMF, ensuring homogeneous kinetics[2].
-
Coupling: Add the activation mixture to the amine nucleophile. Allow to react for 2–4 hours.
References
1.[4] Sigma-Aldrich, Peptide Coupling Reagents Guide. Source: sigmaaldrich.com. 4 2.[8] Luxembourg Bio Technologies, Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Source: luxembourg-bio.com. 8 3.[5] American Chemical Society (ACS), Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Source: acs.org. 5 4.[2] Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: bachem.com.2 5.[7] Benchchem, A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis. Source: benchchem.com. 7 6.[6] Merck / Novabiochem®, Novabiochem® Coupling Reagents. Source: merckmillipore.com. 6 7.[3] Google Patents / EP4201951A1, Method for peptide synthesis. Source: patents.google.com. 3 8.[9] PMC / NIH, TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Source: nih.gov.9 9.[10] Digital CSIC, OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Source: csic.es. 10 10.[1] PMC / NIH, Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: nih.gov. 1
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- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. EP4201951A1 - Method for peptide synthesis - Google Patents [patents.google.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Cbz-2,6-Difluoro-L-Phenylalanine
As a key building block in the development of novel therapeutics, Cbz-2,6-Difluoro-L-Phenylalanine is a compound of significant interest to researchers in drug discovery and medicinal chemistry.[1][2] The introduction of fluorine atoms into the phenylalanine structure can significantly alter the pharmacokinetic and pharmacodynamic properties of peptides and other molecules.[1][3] While this unique amino acid derivative offers exciting possibilities, its safe handling is paramount in the laboratory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.
Understanding the Risks: A Profile of Cbz-2,6-Difluoro-L-Phenylalanine
Cbz-2,6-Difluoro-L-Phenylalanine is an off-white solid.[1] The primary physical hazard associated with this and similar powdered chemicals is the potential for inhalation of airborne dust.[4][5] Chemically, the hazards can be inferred from related structures:
-
Halogenated Phenylalanines : Compounds like BOC-3,5-difluoro-L-phenylalanine are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
-
N-Cbz Protected Amino Acids : The carbamoyl (Cbz) protecting group on similar molecules can also contribute to irritation of the skin, eyes, and respiratory system.[7]
Based on this data, it is prudent to handle Cbz-2,6-Difluoro-L-Phenylalanine as a compound that is potentially irritating to the skin, eyes, and respiratory tract.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling Cbz-2,6-Difluoro-L-Phenylalanine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (Nitrile recommended) | Lab coat | N95 respirator or higher |
| Dissolving and Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (Nitrile recommended) | Lab coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical splash goggles | Chemical-resistant gloves (Nitrile recommended) | Lab coat | Not generally required if performed in a fume hood |
| Large-Scale Operations or Spills | Full-face shield and chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Half-mask or full-face respirator with appropriate cartridges |
Procedural Guidance: Step-by-Step Safety Protocols
1. Engineering Controls: The First Line of Defense
-
Ventilation : Always handle solid Cbz-2,6-Difluoro-L-Phenylalanine in a certified chemical fume hood to minimize the risk of inhalation.[5] For procedures outside of a fume hood, ensure adequate local exhaust ventilation.
-
Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
2. Weighing and Handling the Solid Compound
-
Don appropriate PPE : At a minimum, this includes a lab coat, safety glasses, and nitrile gloves. For weighing, an N95 respirator is strongly recommended to prevent inhalation of fine particles.[4]
-
Use a weighing paper or boat : This will help to contain the powder and prevent contamination of the balance.
-
Work in a fume hood or ventilated enclosure : This is the most critical step to prevent inhalation of the powder.
-
Clean up spills immediately : Use a damp cloth or paper towel to gently wipe up any spilled powder. Avoid dry sweeping, which can create dust.
3. Solution Preparation and Use
-
Add the solid to the solvent : When dissolving, slowly add the Cbz-2,6-Difluoro-L-Phenylalanine to the solvent to prevent splashing.
-
Work in a fume hood : This will contain any vapors from the solvent and any residual dust from the solid.
-
Cap containers when not in use : This will prevent the release of vapors into the laboratory environment.
Workflow for Safe Handling of Cbz-2,6-Difluoro-L-Phenylalanine
Caption: Workflow for the safe handling of Cbz-2,6-Difluoro-L-Phenylalanine.
Disposal Plan: Responsible Waste Management
All waste containing Cbz-2,6-Difluoro-L-Phenylalanine, whether solid or in solution, should be treated as hazardous chemical waste.
-
Solid Waste : Collect any contaminated weighing papers, gloves, and other disposable materials in a designated, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing Cbz-2,6-Difluoro-L-Phenylalanine in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.
-
Labeling : All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".
-
Disposal : Follow all local, state, and federal regulations for the disposal of chemical waste.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
By adhering to these guidelines, researchers can confidently and safely work with Cbz-2,6-Difluoro-L-Phenylalanine, paving the way for new discoveries while maintaining a culture of safety in the laboratory.
References
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
- NSP Powder Coating. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
- Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- ChemicalBook. Cbz-2-Fluoro-D-Phenylalanine CAS#: 401-28-5.
- Cayman Chemical. (2025, October 8).
- CymitQuimica. (2024, December 19). Safety Data Sheet - BOC-3,5-difluoro-L-phenylalanine.
- Google Patents.
- United States Biological. MSDS - Safety Data Sheet - N-Boc-2,4-dichloro-D-phenylalanine.
- PubChem. 2,6-Difluoro-l-phenylalanine.
- Chem-Impex. 2,6-Difluoro-l-phenylalanine.
- Fisher Scientific. SAFETY DATA SHEET - 3,4-Difluoro-L-phenylalanine.
- Fisher Scientific.
- Thermo Fisher Scientific. (2014, September 9).
- ChemicalBook. (2025, September 25). N-Cbz-D-Phenylalanine.
- J&K Scientific. (2016, September 1). 2,6-Difluoro-l-phenylalanine.
- Thermo Fisher Scientific. (2009, September 22).
- ACS Publications. (2024, June 18). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity.
- NAGASE Group. Halogen Containing Amino Acids.
- Thermo Fisher Scientific. (2014, September 9).
- MDPI.
- PMC. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
